![molecular formula C11H16O2 B13186815 1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol](/img/structure/B13186815.png)
1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenylethanol and contains both hydroxyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of 1-[4-(Propan-2-yl)phenyl]ethan-1-ol using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . Another method includes the catalytic hydrogenation of 1-[4-(Propan-2-yl)phenyl]ethane-1,2-dione using a suitable catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide, potassium dichromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: 1-[4-(Propan-2-yl)phenyl]ethane-1,2-dione.
Reduction: 1-[4-(Propan-2-yl)phenyl]ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function . Additionally, the isopropyl group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Propan-2-yl)phenyl]ethan-1-ol: A similar compound with one hydroxyl group instead of two.
1-[4-(Propan-2-yl)phenyl]ethane-1,2-dione: An oxidized form of the compound with two carbonyl groups.
1-[4-(Propan-2-yl)phenyl]ethane-1-thiol: A sulfur analog with a thiol group instead of a hydroxyl group.
Uniqueness
1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol is unique due to its dual hydroxyl groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs. The presence of both hydroxyl and isopropyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11-13H,7H2,1-2H3 |
InChI Key |
MTOXIXZPTVCLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S)-3-[(1-Ethyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13186736.png)
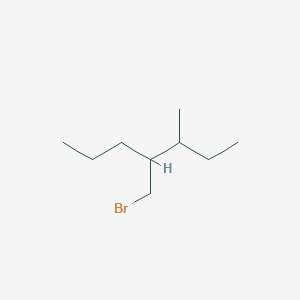
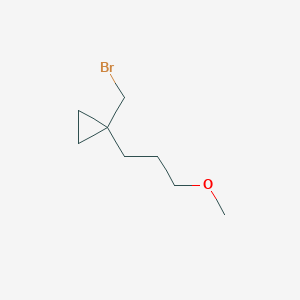
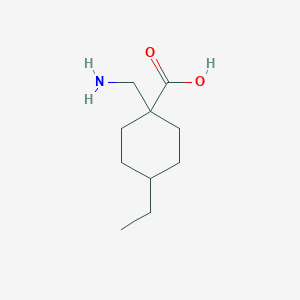
![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13186752.png)
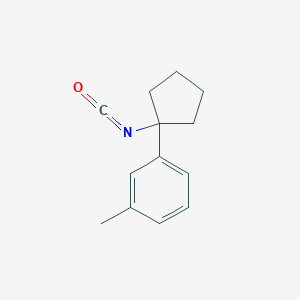
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13186759.png)
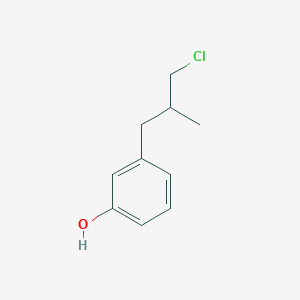
![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13186778.png)
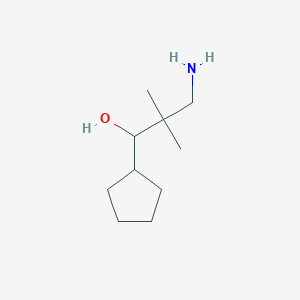
![2-{2-Ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13186789.png)
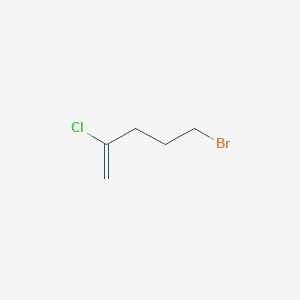
![(2S)-2-amino-3,3-dimethyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B13186813.png)
![9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13186814.png)
